Home > Products > Screening Compounds P93813 > 3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide -

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Catalog Number: EVT-2878754
CAS Number:
Molecular Formula: C25H24Br2N2O
Molecular Weight: 528.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide, commonly referred to as B591, is a novel compound recognized for its selective inhibition of class I phosphoinositide 3-kinase (PI3K) isoforms. This compound has emerged from research focused on developing targeted therapies for cancer treatment, particularly in addressing cancer stem cells and their associated pathways. The synthesis and characterization of B591 have been documented in various studies, highlighting its potential applications in oncology.

Source and Classification

B591 belongs to the class of imidazolium salts, which are characterized by the presence of an imidazole ring. This compound is specifically designed to target the PI3K signaling pathway, which is crucial in cellular processes such as growth, proliferation, and survival. The development of B591 was part of a broader effort to create compounds that can selectively inhibit specific kinases involved in cancer progression, particularly targeting the PI3K/mTOR pathway known for its role in maintaining cancer stem cell populations .

Synthesis Analysis

Methods and Technical Details

The synthesis of B591 involves several key steps:

  1. Formation of Dihydrobenzofuran Derivative: The initial step typically includes the preparation of a dihydrobenzofuran compound through cyclization reactions involving appropriate precursors.
  2. Bromination: The introduction of the bromobenzyl group is achieved through bromination reactions, often utilizing reagents like N-bromosuccinimide.
  3. Imidazolium Salt Formation: The final step involves the reaction of the dihydrobenzofuran derivative with an imidazole derivative to form the imidazolium salt. This step may involve various coupling agents or catalysts to facilitate the reaction .

These synthetic routes are crucial for achieving high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of B591 can be depicted as follows:

  • Molecular Formula: C_{19}H_{20}BrN_2
  • Molecular Weight: Approximately 372.28 g/mol
  • Structure Features:
    • The compound features a benzimidazole core, which is crucial for its biological activity.
    • The presence of both bromobenzyl and dihydrobenzofuran groups contributes to its specificity and potency against PI3K isoforms.

The structural analysis indicates that B591 possesses functional groups that enhance its interaction with biological targets, particularly within the ATP-binding pocket of kinases .

Chemical Reactions Analysis

Reactions and Technical Details

B591 undergoes various chemical reactions primarily related to its function as a kinase inhibitor:

  1. Inhibition Mechanism: B591 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of class I PI3K isoforms.
  2. Selectivity: The compound has been shown to exhibit high selectivity for PI3K over other kinases, minimizing off-target effects .
  3. Biochemical Assays: Various assays have been conducted to evaluate the inhibitory potency of B591 against different PI3K isoforms, demonstrating significant efficacy in vitro.

These reactions underline B591's role as a critical tool in cancer research, particularly in targeting specific signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which B591 exerts its effects involves several key processes:

  1. Binding Affinity: B591 binds competitively to the ATP-binding site of PI3K isoforms, effectively blocking their activity.
  2. Downstream Effects: By inhibiting PI3K activity, B591 disrupts downstream signaling pathways such as mTORC1, which are vital for cell growth and survival.
  3. Impact on Cancer Stem Cells: The compound has shown preferential effects on cancer stem cell populations, indicating its potential in targeting resistant cancer cells .

This mechanism highlights B591's potential as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for practical applications in laboratory settings and potential therapeutic formulations .

Applications

Scientific Uses

B591 has significant implications in scientific research and potential therapeutic applications:

  1. Cancer Research: Primarily used as a tool compound to study the role of PI3K signaling in cancer biology.
  2. Drug Development: Serves as a lead compound for developing new anticancer therapies targeting PI3K/mTOR pathways.
  3. Cellular Studies: Utilized in various cellular assays to investigate cancer stem cell dynamics and treatment resistance mechanisms .

Properties

Product Name

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide

Molecular Formula

C25H24Br2N2O

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1

InChI Key

SBYUBSHRIGQSPZ-UHFFFAOYSA-M

SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-]

Solubility

not available

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.